5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile
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Overview
Description
5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a nitrile group and a pyrrole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Bromination: The pyrrole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Methylation: The brominated pyrrole is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Pyridine: The methylated bromopyrrole is then coupled with a pyridine derivative containing a nitrile group through a nucleophilic substitution reaction, often using a palladium catalyst to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the nitrile group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Similar structure but lacks the pyrrole ring and nitrile group.
5-Bromo-2-methylpyridine: Similar structure but lacks the pyrrole ring and nitrile group.
4-(Bromomethyl)pyridine: Similar structure but lacks the pyrrole ring and nitrile group.
Uniqueness
5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile is unique due to the presence of both a brominated pyrrole ring and a nitrile-substituted pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4/c1-17-8-10(14)5-13(17)9-18(2)12-4-3-11(6-15)16-7-12/h3-5,7-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBGWXYQKFUNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN(C)C2=CN=C(C=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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